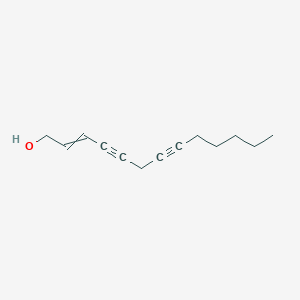

Tridec-2-ene-4,7-diyn-1-ol

Description

Tridec-2-ene-4,7-diyn-1-ol (CAS: 74454-36-7) is a synthetic organic compound with the molecular formula C₁₃H₁₈O and a molar mass of 190.28 g/mol . Structurally, it features a 13-carbon chain containing a double bond (ene) at position 2 and two triple bonds (diyn) at positions 4 and 7. The stereochemistry of the double bond is specified as (2E), indicating a trans configuration. This compound is primarily used in research and development, particularly in studies involving polyunsaturated hydrocarbons or bioactive molecule synthesis. Limited safety or application data are available, suggesting its niche use in specialized laboratories .

Properties

CAS No. |

74454-36-7 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

tridec-2-en-4,7-diyn-1-ol |

InChI |

InChI=1S/C13H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-12,14H,2-5,8,13H2,1H3 |

InChI Key |

LWAGRKDERHJWNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC#CC=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridec-2-ene-4,7-diyn-1-ol typically involves the use of alkyne and alkene precursors. One common method is the coupling of an alkyne with an alkene in the presence of a catalyst, such as palladium or copper. The reaction conditions often require an inert atmosphere, such as argon or nitrogen, and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Tridec-2-ene-4,7-diyn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated compounds.

Scientific Research Applications

Tridec-2-ene-4,7-diyn-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tridec-2-ene-4,7-diyn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tridec-2-ene-4,7-diyn-1-ol belongs to a class of polyunsaturated alcohols. Below is a detailed comparison with two structurally related compounds: 12-Tridecyn-1-ol (CAS: 18202-11-4) and octa-2,3-dien-5,7-diyn-1-ol (CAS: N/A).

Table 1: Structural and Functional Comparison

| Property | This compound | 12-Tridecyn-1-ol | Octa-2,3-dien-5,7-diyn-1-ol |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₈O | C₁₃H₂₄O | C₈H₈O |

| Molar Mass (g/mol) | 190.28 | 196.3 | 120.15 |

| CAS Number | 74454-36-7 | 18202-11-4 | Not specified |

| Bond Types | 1 double bond, 2 triple bonds | 1 triple bond | 1 conjugated diene, 2 triple bonds |

| Source | Synthetic | Synthetic | Natural (Lentinus edodes mushrooms) |

| Applications | Research (organic synthesis) | Laboratory chemical (R&D) | Bioactive natural product |

Key Differences

Structural Complexity :

- This compound combines a double bond and two triple bonds, making it more unsaturated than 12-Tridecyn-1-ol , which has only one terminal triple bond . This difference in unsaturation impacts reactivity; the triple bonds in this compound may enhance its utility in cycloaddition or polymerization reactions.

- Octa-2,3-dien-5,7-diyn-1-ol is shorter (8 carbons) and contains a conjugated diene system, which may stabilize radical intermediates or participate in Diels-Alder reactions .

Origin and Applications: Both this compound and 12-Tridecyn-1-ol are synthetic, with the latter classified as a laboratory chemical for general R&D .

Research Implications

The structural variations among these compounds highlight their divergent roles in research:

- This compound : Ideal for studying multi-bond reactivity in synthetic chemistry.

- 12-Tridecyn-1-ol : A simpler model for terminal alkyne reactions.

- Octa-2,3-dien-5,7-diyn-1-ol : A candidate for exploring natural product biosynthesis and bioactivity.

Future studies should address gaps in safety data and explore synergistic effects of combining these polyunsaturated systems in materials science or pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.